(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfoxide
Description
The compound “(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfoxide” is a sulfoxide derivative featuring a pyrimidinyl core substituted with a tert-butylphenylsulfanyl group and a 4-chlorophenyl sulfoxide moiety. Key structural distinctions include the tert-butylphenylsulfanyl group replacing the methoxymethyl substituent in the pyrimidinyl ring, which likely enhances lipophilicity and steric bulk. The sulfoxide group attached to the 4-chlorophenyl ring is a common feature in pesticidal and bioactive compounds, as seen in metabolites like tetrasul sulfoxide (CAS 35850-29-4, C₁₂H₆Cl₄OS) .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS2/c1-15-24-18(14-28(26)20-11-7-17(23)8-12-20)13-21(25-15)27-19-9-5-16(6-10-19)22(2,3)4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCUYPGYDBQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)C(C)(C)C)CS(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfoxide , also known by its CAS number 338960-58-0 , has garnered attention due to its potential biological activities. This article reviews its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O2S2
- Molecular Weight : 447.01 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a tert-butyl phenyl sulfanyl group and a chlorophenyl sulfoxide moiety.
Antiviral Activity
Research indicates that the compound exhibits antiviral properties, particularly against HIV-1. A study highlighted its structure-activity relationship (SAR), showing that modifications at specific positions can enhance inhibitory effects on viral replication. For instance, one derivative demonstrated an IC50 value of 8.18 μM in the early stages of the HIV lifecycle, while showing a potent inhibitory effect in later stages with an IC50 of 0.32 μM .
Anticancer Activity
The compound's anticancer potential has been explored in various studies, particularly against breast cancer cell lines. It has shown significant inhibitory effects on cell proliferation, with one study reporting an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The compound's selectivity was also noted, as it displayed a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells.
Antibacterial Activity
The compound's antibacterial properties have been investigated as well. Compounds containing similar sulfonamide structures are known for their antibacterial action. The presence of the sulfonyl group is crucial for the pharmacological behavior associated with enzyme inhibition and antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | 8.18 (early stage), 0.32 (late stage) | |
| Anticancer | MDA-MB-231 | 0.126 | |
| Antibacterial | Various Bacteria | Not specified |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Viral Proteins : The compound may inhibit key proteins involved in the HIV lifecycle, thereby preventing viral replication.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis and arrest the cell cycle at critical phases, leading to reduced proliferation.
- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting bacterial enzymes, contributing to its antibacterial effects.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring, which is known for its diverse biological activities. The inclusion of a tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to (6-((4-(tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfoxide exhibit significant anticancer activity. A study highlighted the potential of related sulfonamide derivatives in inducing apoptosis in cancer cell lines, including breast and colon cancer cells .
Case Study: Induction of Apoptosis
A recent investigation showed that derivatives of this compound could induce apoptosis through the activation of caspases, which are crucial for programmed cell death. This mechanism was particularly effective in human cancer cell lines, suggesting a pathway for therapeutic development .
Antimicrobial Activity
The sulfoxide group in this compound may confer antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Antimicrobial Efficacy
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase and urease activities. Compounds with similar structures have shown promise in inhibiting these enzymes, which could be beneficial for conditions like Alzheimer's disease and urinary tract infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent functionalization with the tert-butyl and chlorophenyl groups.
Synthetic Pathway Overview
- Formation of Pyrimidine Ring : The initial step involves the synthesis of the pyrimidine core through cyclization reactions.
- Functionalization : Subsequent steps introduce the tert-butyl and chlorophenyl groups via nucleophilic substitution reactions.
- Oxidation to Sulfoxide : The final step involves oxidation to convert the sulfide to a sulfoxide.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound likely increases membrane permeability compared to the methoxymethyl group in the analog from .
- Chlorine Content : Tetrasul sulfoxide (4 Cl atoms) may exhibit higher environmental persistence or toxicity than the target compound (1 Cl atom) .
Pesticidal Metabolites
Antimicrobial Activity
Solubility and Formulation
- 4-Chlorophenyl sulfoxide solutions () are often prepared in methanol (2500 µg/mL), suggesting moderate solubility. The tert-butyl group in the target compound may necessitate alternative solvents (e.g., DMSO) for biological testing .
Substructure Analysis and Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
